molecular formula C3H7NO2S2 B14538489 Bis(methylsulfanyl)(nitro)methane CAS No. 62159-32-4

Bis(methylsulfanyl)(nitro)methane

Cat. No.: B14538489
CAS No.: 62159-32-4
M. Wt: 153.23 g/mol
InChI Key: YWRUAKMJXBRQPW-UHFFFAOYSA-N
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Description

Its structure comprises a central methane carbon bonded to one nitro group (-NO₂) and two methylsulfanyl (-S-CH₃) groups. This compound shares structural similarities with other bis-sulfanyl derivatives but distinguishes itself through the presence of a nitro group, which likely influences its chemical reactivity, polarity, and volatility compared to non-nitrated analogs.

Properties

CAS No.

62159-32-4

Molecular Formula

C3H7NO2S2

Molecular Weight

153.23 g/mol

IUPAC Name

bis(methylsulfanyl)-nitromethane

InChI

InChI=1S/C3H7NO2S2/c1-7-3(8-2)4(5)6/h3H,1-2H3

InChI Key

YWRUAKMJXBRQPW-UHFFFAOYSA-N

Canonical SMILES

CSC([N+](=O)[O-])SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(methylsulfanyl)(nitro)methane undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(methylsulfanyl)(nitro)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(methylsulfanyl)(nitro)methane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl groups can participate in redox reactions and form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds are structurally related to Bis(methylsulfanyl)(nitro)methane, differing primarily in substituents:

Compound Name Formula Molecular Weight Functional Groups Key Applications/Properties
Bis(methylsulfanyl)methane C₃H₈S₂ 108.23 g/mol Two -S-CH₃ groups Volatile marker for Tuber magnatum truffles ; flavoring agent
Bis(methylsulfonyl)methane C₃H₈O₄S₂ 172.22 g/mol Two -SO₂-CH₃ groups Higher polarity; used in pharmaceuticals and as a solvent additive
Chloro-bis(methylsulfanyl)methane C₃H₇ClS₂ 142.70 g/mol One -Cl, two -S-CH₃ groups Intermediate in organic synthesis
This compound C₂H₅NO₂S₂ 139.20 g/mol* One -NO₂, two -S-CH₃ groups Limited data; potential specialty chemical

*Calculated molecular weight based on formula.

Key Observations:
  • Volatility : Bis(methylsulfanyl)methane is highly volatile, enabling its detection via GC×GC-TOFMS in truffle analysis . The nitro group in this compound likely reduces volatility due to increased molecular weight and polarity.
  • Polarity : Bis(methylsulfonyl)methane, with sulfonyl groups, exhibits higher polarity and water solubility compared to sulfanyl analogs .
  • Reactivity: The nitro group in this compound may confer electrophilic properties, making it reactive in substitution or reduction reactions, unlike non-nitrated analogs.

Analytical Differentiation

Analytical techniques used for related compounds provide insights into methods applicable to this compound:

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Bis(methylsulfanyl)methane : Detected using HS-SPME-GC-MS and aSAFE-GC×GC-TOFMS in truffle studies. Quantified via stable isotope dilution (e.g., (²H₈)-labeled internal standards) .
  • This compound: Likely requires modified GC conditions (e.g., higher oven temperatures) due to lower volatility. EI-MS would show characteristic fragments at m/z 61 (CH₃S⁺) and m/z 46 (NO₂⁺) .
Stability and Decomposition
  • Bis(methylsulfanyl)methane is stable under aSAFE extraction but may degrade under harsh thermal conditions .
  • The nitro group in this compound could lead to thermal decomposition, necessitating gentle analytical protocols to avoid artifacts.

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